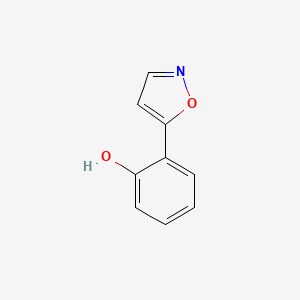

2-(5-Isoxazolyl)phenol

説明

Overview of the Compound's Significance in Chemical and Biological Sciences

The significance of 2-(5-Isoxazolyl)phenol stems from its versatile molecular architecture. The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, known to be a component of numerous biologically active compounds. ijpcbs.comsymc.edu.cnnih.gov The phenol (B47542) group is also a fundamental structural motif in a vast array of natural and synthetic compounds with diverse applications.

In the chemical sciences, this compound is valued as a versatile synthetic intermediate. chemimpex.com Its structure allows for various chemical modifications, serving as a building block for the synthesis of more complex molecules. chemimpex.com The reactivity of both the phenol and isoxazole moieties provides chemists with pathways to create novel derivatives with tailored properties for applications in material science, such as polymers and coatings, and analytical chemistry. chemimpex.comchemimpex.com

In the biological sciences, the compound is a subject of investigation for its potential therapeutic applications. The fusion of the isoxazole and phenol rings can result in molecules with unique biological activities. symc.edu.cnmdpi.com Researchers have explored the potential of this compound and its derivatives in areas such as anti-inflammatory and antimicrobial research. chemimpex.comchemimpex.com The isoxazole nucleus is known to interact with various biological targets, including enzymes and receptors, and its combination with a phenol group offers opportunities for developing new therapeutic agents. chemimpex.com The broad spectrum of activities associated with isoxazole derivatives includes anticancer, antiviral, and neuroprotective effects, making this class of compounds, including this compound, a fertile ground for drug discovery. nih.govrsc.org

Historical Context and Evolution of Research on Isoxazole-Phenol Hybrids

The study of isoxazole-containing compounds has a rich history dating back to the late 19th century. The isoxazole ring itself was first synthesized by Dunstan and Dymond in 1888. ijpcbs.com Shortly after, Ludwig Claisen recognized the cyclic structure of 3-methyl-5-phenylisoxazole, noting its aromatic properties. ijpcbs.com A pivotal advancement in isoxazole chemistry occurred between 1930 and 1946 with the work of Quilico, who extensively studied the synthesis of the isoxazole ring system from the reaction of nitrile oxides with unsaturated compounds. ijpcbs.com This 1,3-dipolar cycloaddition remains a cornerstone method for isoxazole synthesis. wikipedia.orgrsc.org

The interest in isoxazole-phenol hybrids is a more recent development, driven by the broader trend in medicinal chemistry to create hybrid molecules. This strategy involves combining two or more pharmacophores to produce a single molecule with potentially enhanced activity, improved selectivity, or a novel mechanism of action. symc.edu.cn Natural products have often served as the inspiration for these hybrids, with researchers modifying natural phenolic compounds to include an isoxazole ring to enhance their biological properties. symc.edu.cnmdpi.com

The evolution of synthetic methodologies, including green chemistry approaches and transition metal-catalyzed reactions, has significantly facilitated the creation of a wide array of isoxazole derivatives, including those linked to phenols. rsc.orgnanobioletters.com This has allowed for a more systematic exploration of the structure-activity relationships of these hybrids, accelerating the discovery of new lead compounds for various therapeutic areas. researchgate.net

Table 2: Timeline of Key Developments in Isoxazole Chemistry

| Year | Development | Key Contributor(s) | Significance |

|---|---|---|---|

| 1888 | First synthesis of the isoxazole ring system. ijpcbs.com | Dunstan and Dymond | Established the existence and fundamental synthesis of the isoxazole heterocycle. ijpcbs.com |

| 1888 | Recognition of the cyclic, aromatic nature of an isoxazole derivative. ijpcbs.com | Ludwig Claisen | Provided early understanding of the chemical properties of the isoxazole ring. ijpcbs.com |

| 1930-1946 | Development of isoxazole synthesis via 1,3-dipolar cycloaddition of nitrile oxides. ijpcbs.com | Quilico | Introduced a versatile and widely used method for constructing the isoxazole ring. ijpcbs.com |

| Modern Era | Focus on creating isoxazole-hybrid molecules for enhanced biological activity. symc.edu.cnespublisher.com | Various Researchers | Led to the investigation of compounds like this compound for novel therapeutic applications. symc.edu.cnespublisher.com |

Rationale for Comprehensive Academic Investigation of this compound

The comprehensive academic investigation of this compound is justified by its standing as a promising scaffold in several scientific domains. The primary rationale lies in its hybrid nature, which merges the well-documented biological and chemical versatility of both the isoxazole and phenol moieties.

A key driver for its study is the potential for discovering novel pharmaceuticals. symc.edu.cnrsc.org Isoxazole derivatives are components of numerous established drugs, and the heterocycle is known to confer a range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govbenthamdirect.com The phenol group is also a known pharmacophore. The strategic combination of these two in a single, relatively simple molecule provides a platform for generating extensive libraries of new derivatives through modification of either the phenol or isoxazole ring. This allows for the systematic optimization of biological activity and pharmacokinetic properties. symc.edu.cnresearchgate.net For instance, research has already pointed to its potential in developing anti-inflammatory and antimicrobial agents. chemimpex.com

Furthermore, the compound serves as a valuable tool in organic synthesis. chemimpex.com The isoxazole ring can be chemically manipulated; for example, its characteristic weak N-O bond can be cleaved under certain reductive conditions, allowing the ring to be used as a masked form of other functional groups like β-hydroxy ketones or γ-amino alcohols. ijpcbs.combenthamdirect.com This latent functionality makes this compound and its derivatives useful intermediates for constructing more complex molecular targets. chemimpex.com A study has also demonstrated the recyclization of this compound, showcasing its utility in synthesizing other heterocyclic systems like benzopyrans. koreascience.kr

Finally, the compound and its derivatives are explored in material science for creating polymers with improved thermal stability and in analytical chemistry as reagents. chemimpex.comchemimpex.com This broad utility across different scientific fields provides a strong rationale for its continued and thorough investigation.

Table 3: Rationale for Investigation of this compound

| Area of Application | Rationale |

|---|---|

| Medicinal Chemistry | Serves as a scaffold for developing novel therapeutic agents (e.g., anti-inflammatory, antimicrobial, anticancer). chemimpex.comnih.govrsc.org |

| Organic Synthesis | Acts as a versatile building block and synthetic intermediate for more complex molecules. chemimpex.combenthamdirect.com |

| Material Science | Used in the development of advanced materials like polymers with enhanced properties. chemimpex.com |

| Analytical Chemistry | Employed as a reagent to improve detection and quantification in analytical methods. chemimpex.comchemimpex.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-5-6-10-12-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDXTIAEVFSDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425715 | |

| Record name | Phenol, 2-(5-isoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61348-47-8 | |

| Record name | Phenol, 2-(5-isoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Isoxazolyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 2-(5-Isoxazolyl)phenol

Regioselectivity is a critical aspect of the synthesis of this compound, dictating the specific isomeric product formed. Advanced synthetic methods have been developed to control the orientation of the substituents on the isoxazole (B147169) ring, leading predominantly to the desired this compound isomer.

The 1,3-dipolar cycloaddition reaction is a cornerstone in the synthesis of the isoxazole ring. edu.krdtandfonline.com This reaction involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, typically an alkyne, to construct the five-membered isoxazole heterocycle. mdpi.comnih.gov The regioselectivity of this reaction is a key factor in obtaining the desired substitution pattern on the isoxazole ring. researchgate.netshd-pub.org.rs

The generation of nitrile oxides is a crucial first step in the 1,3-dipolar cycloaddition. These reactive intermediates are typically generated in situ from aldoximes or hydroximoyl chlorides. nih.govresearchgate.net Common methods for nitrile oxide generation include the dehydrohalogenation of hydroximoyl chlorides with a base or the oxidation of aldoximes. asianpubs.orgresearchgate.net

Microwave irradiation has emerged as a powerful tool to accelerate the rate of 1,3-dipolar cycloaddition reactions. asianpubs.orgresearchgate.net This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. researchgate.net The use of microwave energy offers a more efficient pathway for the synthesis of isoxazoles, making it an attractive alternative for rapid small-molecule synthesis. asianpubs.org

Below is a table summarizing various conditions for nitrile oxide generation and cycloaddition.

| Precursor | Reagent/Condition | Nitrile Oxide | Dipolarophile | Product | Ref |

| Aldoxime | Chloramine-T | Aromatic Nitrile Oxide | N-arylmaleimides | Substituted Isoxazolines | asianpubs.org |

| Aldoxime | Hypervalent Iodine Reagents | Substituted Nitrile Oxides | Terminal Alkynes | 3,5-Disubstituted Isoxazoles | sciforum.net |

| Hydroxyimidoyl Chlorides | Base | Aromatic Nitrile Oxides | Terminal Alkynes | 3,5-Disubstituted Isoxazoles | nih.gov |

The reaction between a nitrile oxide and an alkyne is a direct and efficient method for the synthesis of isoxazoles. mdpi.comsciforum.net This cycloaddition typically proceeds with high regioselectivity, particularly with terminal alkynes, leading to the formation of 3,5-disubstituted isoxazoles. nih.govrsc.org The regiochemical outcome is influenced by both steric and electronic factors of the reacting partners. beilstein-journals.org

The reaction conditions can be mild, and various functional groups are tolerated, making this a versatile method for the synthesis of a wide range of isoxazole derivatives. rsc.org The choice of solvent and the method of nitrile oxide generation can influence the reaction's efficiency and yield. sciforum.netbeilstein-journals.org

The following table details examples of cycloaddition reactions between nitrile oxides and alkynes.

| Nitrile Oxide Source | Alkyne | Catalyst/Solvent | Product | Yield | Ref |

| 4-Methoxybenzaldehyde oxime | 1-Ethynyl-2-fluorobenzene | [Bis(trifluoroacetoxy)iodo]benzene / DCM | 3-(4-Methoxyphenyl)-5-(2-fluorophenyl)isoxazole | - | sciforum.net |

| Pyridine-2-aldoxime | 2-Ethynyl pyridine (B92270) | [Bis(trifluoroacetoxy)iodo]benzene / DCM | 3,5-Di(pyridin-2-yl)isoxazole | - | sciforum.net |

| (E,Z)-2-Chloro-2-(hydroxyimino)acetate | Phenylacetylene | Cu/Al2O3 (ball-milling) | Methyl 5-phenylisoxazole-3-carboxylate | - | nih.gov |

A more advanced and elegant approach involves a tandem reaction sequence that combines the oxidative dearomatization of a phenol (B47542) with an intramolecular nitrile oxide cycloaddition (INOC). researchgate.net In this strategy, a phenolic compound bearing a precursor to a nitrile oxide (e.g., an aldoxime) is first oxidized to a cyclohexadienone intermediate. This dearomatization step is often mediated by hypervalent iodine reagents. researchgate.netnih.gov

Following the oxidation, the generated nitrile oxide undergoes an intramolecular [3+2] cycloaddition with a tethered dipolarophile (e.g., an alkyne or alkene), leading to the formation of a complex polycyclic system containing the isoxazole ring in a single synthetic operation. mdpi.com This methodology allows for the rapid construction of intricate molecular architectures from relatively simple phenolic starting materials.

Another major strategy for the synthesis of this compound involves the coupling of a pre-formed isoxazole derivative with a phenol precursor. This approach offers a convergent route to the target molecule.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of this compound synthesis, a suitably functionalized isoxazole, such as an isoxazolyl iodide, can be coupled with a phenol derivative. researchgate.net While direct coupling to a phenol can be challenging, related strategies often involve coupling with a protected phenol or a precursor that can be readily converted to a phenol.

Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be employed. nih.gov For instance, a highly activated isoxazole, such as a 5-nitroisoxazole, can react with a phenoxide nucleophile to form the desired ether linkage, which can then be deprotected or modified to yield the final phenolic product. nih.gov Oxidative phenol coupling reactions, which can form C-C or C-O bonds, represent another potential avenue, though controlling the regioselectivity for intermolecular reactions can be a significant challenge. nih.govrsc.orgrsc.org

Coupling Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. sigmaaldrich.com The Suzuki-Miyaura reaction, in particular, has become a fundamental method for constructing biaryl and heteroaromatic structures due to its mild reaction conditions and tolerance of various functional groups. nih.govmdpi.comnih.gov This reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. mdpi.com

In the context of synthesizing this compound, a common strategy involves coupling a suitably substituted phenylboronic acid with a 5-haloisoxazole. For instance, 2-methoxyphenylboronic acid can be reacted with 5-bromoisoxazole (B1592306) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. The resulting 5-(2-methoxyphenyl)isoxazole (B7895052) can then be demethylated using reagents like boron tribromide (BBr₃) to yield the final product, this compound.

Table 1: Example of Suzuki-Miyaura Reaction for this compound Synthesis

| Step | Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|---|

| 1. Coupling | 2-Methoxyphenylboronic acid | 5-Bromoisoxazole | Pd(PPh₃)₄ | K₂CO₃ | 5-(2-Methoxyphenyl)isoxazole |

Nucleophilic Aromatic Substitution with Isoxazole Precursors

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. libretexts.orgnih.gov In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The mechanism generally proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For SNAr to occur, the aromatic ring must be rendered sufficiently electron-deficient. libretexts.org

The synthesis of this compound via SNAr can be envisioned by reacting an activated isoxazole precursor with a phenoxide. For example, a 5-nitroisoxazole can serve as a suitable electrophile. rsc.org The nitro group strongly activates the isoxazole ring towards nucleophilic attack. Reaction with a phenoxide, such as sodium phenoxide, would lead to the substitution of the nitro group and the formation of the desired product. This approach leverages the high reactivity of 5-nitroisoxazoles in SNAr reactions to construct the target molecule. rsc.org

Table 2: Nucleophilic Aromatic Substitution Strategy

| Electrophile | Nucleophile | Leaving Group | Key Feature |

|---|---|---|---|

| 5-Nitroisoxazole | Sodium Phenoxide | Nitro group (-NO₂) | Isoxazole ring activated by a strong electron-withdrawing group. |

Claisen Condensation and Subsequent Cyclization Approaches

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com The reaction produces a β-keto ester or a β-diketone, which are versatile intermediates in organic synthesis. organic-chemistry.orgchemistrysteps.com

A synthetic route to this compound can be designed using a Claisen condensation followed by a cyclization step. The process could begin with the acylation of a protected phenol derivative, such as methyl salicylate, with an ester to form a β-keto ester intermediate. This 1,3-dicarbonyl compound is the key precursor for the isoxazole ring. Subsequent reaction of this intermediate with hydroxylamine (B1172632) (NH₂OH) leads to condensation and cyclization, forming the isoxazole ring. The final step would involve the deprotection of the phenol group to yield this compound. This strategy builds the heterocyclic ring onto a pre-existing phenolic structure.

Table 3: Claisen Condensation and Cyclization Pathway

| Step | Reaction Type | Starting Material | Reagent | Intermediate/Product |

|---|---|---|---|---|

| 1 | Claisen Condensation | Methyl Salicylate | Ester (e.g., Ethyl Acetate) + Base (e.g., NaOEt) | β-keto ester |

| 2 | Cyclization | β-keto ester | Hydroxylamine (NH₂OH) | Protected this compound |

Environmentally Benign Synthetic Procedures

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. taylorfrancis.com Environmentally benign synthetic procedures often involve multi-component reactions (MCRs), the use of non-toxic solvents like water, and the development of efficient, atom-economical processes. taylorfrancis.comresearchgate.net

For the synthesis of this compound, a green approach could involve a one-pot, multi-component reaction. Such a strategy might bring together a phenol derivative, a 1,3-dicarbonyl compound, and hydroxylamine in an environmentally friendly solvent. This avoids the need to isolate intermediates, thereby reducing waste and energy consumption. The development of catalytic systems that operate in aqueous media or solvent-free conditions further contributes to the environmental sustainability of the synthesis.

Functionalization and Derivatization Strategies of this compound

The functionalization of this compound is crucial for creating derivatives with modified properties. nih.gov Reactions can be targeted at either the phenol ring or the isoxazole ring, with the phenol ring being particularly susceptible to electrophilic substitution.

Electrophilic Aromatic Substitution on the Phenol Ring

The hydroxyl group of the phenol ring is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.comucalgary.cachemguide.co.uk This high reactivity means that phenols are highly prone to reactions such as halogenation, nitration, and sulfonation, often under milder conditions than those required for benzene (B151609). byjus.comucalgary.ca

In this compound, the incoming electrophile will be directed to the positions ortho and para to the hydroxyl group. Given that the C2 position is already substituted by the isoxazole ring, substitution is expected to occur primarily at the C4 (para) and C6 (ortho) positions.

Table 4: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction | Reagent | Expected Major Products |

|---|---|---|

| Nitration | Dilute HNO₃ | 2-(5-Isoxazolyl)-4-nitrophenol and 2-(5-Isoxazolyl)-6-nitrophenol |

| Halogenation | Br₂ in CCl₄ | 4-Bromo-2-(5-isoxazolyl)phenol and 6-Bromo-2-(5-isoxazolyl)phenol |

| Sulfonation | Concentrated H₂SO₄ | This compound-4-sulfonic acid |

Nucleophilic Aromatic Substitution on the Phenol Ring

Nucleophilic aromatic substitution (SNAr) on a phenol ring is generally difficult because the hydroxyl group is an activating group, making the ring electron-rich and thus resistant to attack by nucleophiles. chemistrysteps.com SNAr reactions on aryl halides typically require the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate. libretexts.org

For a nucleophile to substitute a group on the phenol ring of this compound, the ring would first need to be functionalized with both a suitable leaving group (e.g., a halogen) and strong EWGs (e.g., nitro groups). For instance, if the molecule were converted to 4-chloro-2-(5-isoxazolyl)-6-nitrophenol, the chloro group could potentially be displaced by a strong nucleophile. Recent research has also explored radical-mediated strategies to enable SNAr on unactivated halophenols, where the transient formation of a phenoxyl radical activates the ring toward nucleophilic attack. osti.gov

Table 5: Requirements for Nucleophilic Aromatic Substitution on the Phenol Ring

| Requirement | Description | Example |

|---|---|---|

| Leaving Group | A group that can be displaced by the nucleophile. | Halogens (F, Cl, Br, I) |

| Activation | Presence of strong electron-withdrawing groups (EWGs) at ortho/para positions. | Nitro (-NO₂), Cyano (-CN), Carbonyl (-C=O) |

| Nucleophile | A strong electron-donating species. | Alkoxides (RO⁻), Amines (R₂NH), Thiolates (RS⁻) |

Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a prime site for functionalization, most commonly through O-alkylation to form ether derivatives. This transformation is typically achieved via nucleophilic substitution, where the phenoxide, generated by deprotonation of the phenol with a suitable base, acts as a nucleophile. The Williamson ether synthesis is a classic and widely applied method for this purpose.

The reaction involves treating the phenol with a base, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH), to form the more nucleophilic phenoxide ion. This is followed by the addition of an alkylating agent, typically an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfate (B86663) (e.g., dimethyl sulfate). The choice of base, solvent, and reaction conditions can be optimized to achieve high yields and prevent potential side reactions, such as C-alkylation on the activated phenol ring.

Table 1: Representative Conditions for Phenolic Hydroxyl Group Alkylation

| Alkylating Agent | Base | Solvent | Typical Product |

| Methyl Iodide (CH₃I) | K₂CO₃ | Acetone, DMF | 1-(2-Methoxyphenyl)-5-isoxazole |

| Ethyl Bromide (C₂H₅Br) | NaOH | Ethanol (B145695)/Water | 1-(2-Ethoxyphenyl)-5-isoxazole |

| Benzyl (B1604629) Chloride (BnCl) | NaH | THF, DMF | 1-(2-(Benzyloxy)phenyl)-5-isoxazole |

| Dimethyl Sulfate ((CH₃)₂SO₄) | K₂CO₃ | Acetone | 1-(2-Methoxyphenyl)-5-isoxazole |

Note: This table presents generalized conditions based on standard phenol alkylation reactions.

Heterocycle Functionalization of the Isoxazole Ring

The isoxazole ring, while aromatic, possesses unique reactivity owing to the inherent weakness of the N-O bond, making it susceptible to various transformations that are not typical for more robust aromatic systems.

Cycloaddition Reactions of the Isoxazole Ring

The isoxazole ring itself is generally unreactive as a diene or dienophile in standard cycloaddition reactions due to its aromatic character. Instead, the most significant application of cycloaddition in this context is the synthesis of the isoxazole ring itself. The Huisgen 1,3-dipolar cycloaddition is the cornerstone of isoxazole synthesis. eresearchco.comnanobioletters.com This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). mdpi.comnih.gov For the synthesis of this compound, a suitably substituted 2-hydroxyphenyl alkyne would react with a nitrile oxide, or conversely, a 2-hydroxyphenyl nitrile oxide would react with an alkyne. The regioselectivity of the cycloaddition determines whether the 3- or 5-substituted isoxazole is formed. eresearchco.com

Ring-Opening Reactions of the Isoxazole Ring

The N-O bond in the isoxazole ring is susceptible to cleavage under various conditions, making ring-opening a key transformation for this heterocycle. mdpi.com These reactions convert the isoxazole into other valuable functionalized acyclic compounds.

Two primary strategies for isoxazole ring-opening are:

Alkylation-Induced Opening : The isoxazole nitrogen can be alkylated to form a quaternary N-alkylisoxazolium salt. These salts are highly activated and readily undergo ring cleavage upon treatment with a base, such as sodium alkoxide, to yield β-amino enones. clockss.org

Reductive Opening : As will be discussed in more detail in section 2.2.5, catalytic hydrogenation is a common method to cleave the N-O bond, also producing β-amino enones. clockss.org

More specialized ring-opening reactions have also been developed. For instance, treatment of certain substituted isoxazoles with an electrophilic fluorinating agent can induce a ring-opening fluorination to produce tertiary fluorinated carbonyl compounds. researchgate.net Additionally, ring transformations of isoxazoles into other heterocycles like furans and pyrans have been reported, typically involving a base-catalyzed ring opening followed by nucleophilic attack and recyclization. rsc.org

Table 2: Overview of Isoxazole Ring-Opening Methodologies

| Method | Reagents | Intermediate | Product |

| Alkylation-Induced | 1. Alkylating Agent (e.g., R-X) 2. Base (e.g., NaOR') | N-Alkylisoxazolium Salt | β-Amino Enone |

| Reductive Cleavage | H₂, Catalyst (e.g., Raney Ni, Pd/C) | - | β-Amino Enone |

| Ring Transformation | Base, Aromatic Aldehyde, Nucleophile | β-Ketonitrile derivative | Furan, Pyran derivatives |

| Ring-Opening Fluorination | Electrophilic Fluorinating Agent (e.g., Selectfluor®) | Fluorinated Intermediate | α-Fluorocyanoketone |

Reductive Transformations (e.g., Catalytic Hydrogenation of the Isoxazole Ring)

Reductive transformations of the isoxazole ring are primarily characterized by the cleavage of the labile N-O bond. Catalytic hydrogenation is the most widely employed method for this purpose. clockss.org This reaction effectively reduces the isoxazole to a β-amino enone, a versatile synthetic intermediate. clockss.org

Commonly used catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), and platinum black, often under ambient temperature and pressure. clockss.org A key feature of this reaction is its selectivity; the hydrogenation typically ceases after the formation of the β-amino enone, and further reduction of the resulting enone or ketone is not observed, even under more drastic conditions. clockss.org

In molecules containing other reducible functional groups, such as a nitro group, the outcome can be dependent on the specific substrate and conditions. For example, in some 3-(nitrophenyl)isoxazoles, catalytic hydrogenation leads to the reduction of the nitro group to an amine with concomitant ring closure to form quinolines. thieme-connect.com However, in other systems, the nitro group can be reduced while preserving the isoxazole ring, highlighting the tunable nature of these reductive processes. thieme-connect.comresearchgate.net

Introduction of Electron-Withdrawing and Electron-Donating Groups

The introduction of functional groups onto the phenyl ring of this compound is governed by the principles of electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are dictated by the combined directing effects of the strongly activating, ortho-, para-directing hydroxyl group and the deactivating isoxazolyl substituent.

The powerful activating effect of the hydroxyl group dominates, directing electrophiles primarily to the positions ortho and para to it (positions 3 and 5 on the phenol ring).

Introduction of Electron-Withdrawing Groups (EWGs): Standard EAS reactions can be employed to install EWGs.

Nitration : Treatment with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. mlsu.ac.in Given the substitution pattern of this compound, nitration would be expected to occur at the 3- and 5-positions.

Halogenation : Phenols are highly activated and react readily with bromine or chlorine, often without a catalyst, to produce polyhalogenated products. mlsu.ac.in Monosubstitution can be achieved by using milder conditions, such as carrying out the reaction in a less polar solvent like carbon tetrachloride (CCl₄) at low temperatures.

Sulfonation : Reaction with sulfuric acid can introduce a sulfonic acid (-SO₃H) group. The reaction is temperature-dependent, with lower temperatures favoring the ortho-product and higher temperatures favoring the thermodynamically more stable para-product. mlsu.ac.in

Introduction of Electron-Donating Groups (EDGs):

Friedel-Crafts Alkylation : The introduction of alkyl groups can be challenging for phenols as the Lewis acid catalyst can coordinate with the hydroxyl group. However, the reaction can sometimes be achieved, typically yielding predominantly the para-isomer. mlsu.ac.in

The presence of substituents can significantly alter the electronic properties of the molecule. EDGs, such as methoxy (B1213986) or alkyl groups, increase the electron density of the aromatic system, while EWGs, like nitro or cyano groups, decrease it. nih.govlibretexts.orgucalgary.ca These modifications are crucial for tuning the molecule's chemical and physical properties.

Table 3: Common Electrophilic Aromatic Substitution Reactions for Phenols

| Reaction | Reagents | Electrophile | Typical Substituent |

| Nitration | Dilute HNO₃ | NO₂⁺ | -NO₂ |

| Halogenation | Br₂ in CCl₄ | Br⁺ | -Br |

| Sulfonation | Conc. H₂SO₄ | SO₃ | -SO₃H |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | R⁺ | -R |

Reaction Mechanism Elucidation for Synthetic Pathways

A prevalent and efficient pathway for the synthesis of this compound involves the condensation of a β-dicarbonyl compound with hydroxylamine. google.com Specifically, the synthesis would likely start from 1-(2-hydroxyphenyl)-1,3-butanedione. The reaction mechanism proceeds through several key steps:

Nucleophilic Attack : The reaction initiates with the nucleophilic attack of one of the amino group's lone pairs from hydroxylamine (NH₂OH) onto one of the carbonyl carbons of the β-diketone. The terminal ketone is generally more electrophilic and less sterically hindered, making it the preferred site of initial attack.

Formation of a Hemiaminal Intermediate : This attack forms a tetrahedral hemiaminal intermediate.

Dehydration to form an Oxime : The hemiaminal intermediate is unstable and readily dehydrates (loses a molecule of water) to form a more stable oxime intermediate (a C=N-OH bond).

Intramolecular Cyclization : The hydroxyl group of the oxime then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate.

Final Dehydration : A final dehydration step occurs, where a molecule of water is eliminated from the cyclic intermediate, resulting in the formation of the double bond within the ring and yielding the aromatic this compound product.

This pathway provides a regioselective and high-yielding route to the target compound, leveraging the classical reactivity of dicarbonyls and hydroxylamine to construct the isoxazole heterocycle. mdpi.com

Optimization of Reaction Conditions and Yields

The synthesis of this compound, a compound of significant interest due to the prevalence of the isoxazole moiety in medicinal chemistry, often proceeds through the cyclocondensation of a substituted α,β-unsaturated ketone, such as a 2'-hydroxychalcone, with a hydroxylamine salt. The efficiency of this transformation is highly dependent on the chosen reaction conditions. Optimization of parameters such as the base, solvent, and temperature is crucial for maximizing the yield and purity of the final product. Research in this area focuses on systematic studies to identify the ideal combination of these factors.

Detailed research findings indicate that the choice of base is a critical factor in the cyclization of chalcones with hydroxylamine hydrochloride. While common bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective, their strength and the reaction medium can influence the outcome. For instance, reactions run with stronger bases in alcoholic solvents often proceed to completion but can sometimes lead to side products. The use of milder bases, such as sodium acetate (B1210297) (NaOAc), particularly in solvents like acetic acid or ethanol, has also been explored to achieve cleaner reactions and better yields. ipb.pt

The solvent system plays a pivotal role in the reaction kinetics and the solubility of the reactants and intermediates. Protic solvents like ethanol and methanol (B129727) are frequently employed, often in combination with water. researchgate.net However, the polarity and boiling point of the solvent can significantly impact the reaction rate and yield. Some studies have explored greener and more environmentally benign solvent systems, including aqueous media, to reduce the environmental impact of the synthesis. nih.gov

Temperature and reaction time are intrinsically linked. While higher temperatures can accelerate the reaction, they can also promote the formation of undesired byproducts. Therefore, finding the optimal temperature that affords a good yield in a reasonable timeframe is a key aspect of the optimization process. Studies often involve screening a range of temperatures to pinpoint this optimal condition.

A representative study on the optimization of the synthesis of a 5-aryl isoxazole from a chalcone (B49325) precursor and hydroxylamine hydrochloride might explore the interplay of these factors. The findings from such a study can be summarized to illustrate the impact of varying conditions on the product yield.

Below is a data table summarizing the results of a hypothetical study on the optimization of the cyclocondensation reaction to form a phenol-substituted 5-arylisoxazole.

Table 1: Optimization of Reaction Conditions for the Synthesis of a 5-Aryl Isoxazole

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH (2.0) | Ethanol | Reflux | 6 | 75 |

| 2 | KOH (2.0) | Ethanol | Reflux | 6 | 78 |

| 3 | NaOAc (3.0) | Acetic Acid | 100 | 8 | 65 |

| 4 | NaOH (2.0) | Methanol/Water (9:1) | Reflux | 8 | 72 |

| 5 | KOH (2.0) | Methanol | Reflux | 6 | 80 |

| 6 | KOH (2.5) | Ethanol | Reflux | 5 | 85 |

| 7 | KOH (2.5) | Ethanol | 60 | 12 | 70 |

| 8 | Piperidine (B6355638) (cat.) | Pyridine | Reflux | 10 | 55 |

The data illustrates that among the conditions tested, the use of 2.5 equivalents of potassium hydroxide in refluxing ethanol for 5 hours (Entry 6) provided the highest yield of 85%. This suggests that a slight excess of a strong base in a suitable alcoholic solvent at elevated temperature provides the optimal conditions for this specific transformation. In contrast, using a weaker base like sodium acetate in acetic acid (Entry 3) or a catalytic amount of an organic base like piperidine in pyridine (Entry 8) resulted in lower yields. The solvent choice also appears influential, with ethanol and methanol showing better results than a mixed aqueous system or pyridine in this context. These findings underscore the importance of a systematic approach to reaction optimization to achieve efficient synthesis of isoxazole derivatives.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 2-(5-isoxazolyl)phenol by mapping its carbon-hydrogen framework. While specific experimental spectra for this compound are not widely published in publicly accessible literature, the expected chemical shifts and coupling patterns can be predicted based on the known effects of the phenolic and isoxazolyl moieties.

¹H NMR Spectroscopy for Proton Environments and Coupling Constants

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the seven protons in the molecule. The phenolic hydroxyl proton (-OH) would typically appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. The four protons on the phenyl ring would resonate in the aromatic region (typically δ 6.5-8.0 ppm). Due to the ortho-substitution, these protons would form a complex splitting pattern. The two protons on the isoxazole (B147169) ring are also distinct. The proton at the 4-position of the isoxazole ring would likely appear as a doublet, coupled to the proton at the 3-position.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenolic -OH | Variable (broad singlet) | s (broad) | N/A |

| Phenyl H (4 protons) | ~6.8 - 7.8 | m | N/A |

| Isoxazole H-4 | ~6.5 - 7.0 | d | ~1.5 - 2.5 |

| Isoxazole H-3 | ~8.2 - 8.6 | d | ~1.5 - 2.5 |

Note: This table represents predicted values based on chemical structure and typical values for similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy for Carbon Chemical Shifts and Electronic Environments

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying the nine unique carbon environments in this compound. The carbon atom attached to the hydroxyl group (C-OH) on the phenol (B47542) ring is expected to resonate significantly downfield, typically in the δ 155-160 ppm range. The other aromatic carbons would appear between δ 115-135 ppm. The carbons of the isoxazole ring have characteristic chemical shifts, with the carbon adjacent to the oxygen atom (C5) appearing furthest downfield.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenolic C-OH | ~155 - 160 |

| Phenolic C-C(isoxazole) | ~120 - 125 |

| Phenolic CH (4 carbons) | ~115 - 135 |

| Isoxazole C-5 | ~168 - 172 |

| Isoxazole C-3 | ~150 - 155 |

| Isoxazole C-4 | ~100 - 105 |

Note: This table represents predicted values based on chemical structure and typical values for similar compounds. Actual experimental values may vary.

2D NMR Techniques (e.g., NOESY, HSQC, HMBC) for Isomer Differentiation and Connectivity

To confirm the connectivity and differentiate between potential isomers, such as 2-(3-isoxazolyl)phenol, two-dimensional (2D) NMR techniques are indispensable.

HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton signal with its directly attached carbon, confirming the C-H assignments of the phenyl and isoxazole rings.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the connectivity between the two ring systems. It would show correlations between protons and carbons that are two or three bonds away. For instance, correlations between the isoxazole protons and the phenolic carbons, and vice versa, would definitively confirm the this compound structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, helping to confirm the spatial proximity of protons, such as the proximity of the isoxazole H-4 to one of the phenyl protons, further solidifying the ortho-substitution pattern.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are powerful for identifying the key functional groups present in this compound. The spectra are characterized by vibrations of the hydroxyl group, the aromatic C-H and C=C bonds, and the isoxazole ring system.

Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H Stretch | ~3400-3200 (broad) | Weak/Not Observed | Phenolic hydroxyl group |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Phenyl and Isoxazole C-H |

| Aromatic C=C Stretch | ~1610, 1580, 1490, 1450 | ~1610, 1580 | Phenyl ring stretching |

| C=N Stretch | ~1500-1400 | ~1500-1400 | Isoxazole ring vibration |

| C-O Stretch | ~1250-1200 | Strong | Phenolic C-O bond |

| C-H In-plane Bend | ~1200-1000 | Variable | Aromatic C-H bending |

| C-H Out-of-plane Bend | ~850-750 | Weak | ortho-disubstituted phenyl |

Note: Frequencies are approximate and based on typical spectral regions for these functional groups. Data sourced from publicly available spectra.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF MS, for Molecular Weight and Formula Confirmation

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the compound. For this compound (C₉H₇NO₂), the nominal molecular weight is 161 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for unambiguous molecular formula confirmation. The technique can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound is 161.0477 Da. nih.gov

Predicted HRMS Adducts for this compound

| Adduct Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₈NO₂⁺ | 162.0550 |

| [M+Na]⁺ | C₉H₇NNaO₂⁺ | 184.0370 |

| [M-H]⁻ | C₉H₆NO₂⁻ | 160.0404 |

Note: Predicted m/z values are based on the compound's exact mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Studies

UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the π-electron system. The spectrum is expected to show characteristic absorption bands arising from π→π* transitions within the phenolic and isoxazolyl chromophores. Phenolic compounds typically exhibit two main absorption bands in the UV region.

The primary band, occurring at shorter wavelengths (around 210-230 nm), corresponds to a higher-energy π→π* transition of the benzene (B151609) ring. A secondary, less intense band at longer wavelengths (around 270-290 nm) is also characteristic of the phenolic chromophore. The conjugation with the isoxazole ring may cause a bathochromic (red) shift in these absorption maxima. The exact position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent used, as solvent polarity can influence the energy levels of the electronic states. Photophysical studies could further explore properties like fluorescence, where the molecule might exhibit a Stokes shift characteristic of phenolic compounds.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The determination of a molecule's three-dimensional atomic arrangement is definitively achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and crystallographic parameters, which are crucial for confirming the compound's structure and understanding its solid-state packing and intermolecular interactions.

Despite a comprehensive search for crystallographic data, no specific studies detailing the single crystal structure determination of this compound have been found in the available scientific literature. Consequently, crucial data such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this particular compound are not publicly available. The absence of this information precludes a detailed discussion of its crystalline architecture and the creation of a corresponding data table.

Chromatographic Techniques for Purity Assessment and Byproduct Identification (e.g., HPLC, LC-MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools in modern chemical analysis. They are routinely employed to assess the purity of a synthesized compound and to identify any potential byproducts, unreacted starting materials, or degradation products. HPLC provides quantitative data on the purity of a sample, while LC-MS offers the dual benefit of separation and mass identification of the components.

A diligent search of scientific research articles and analytical databases did not yield any specific published methods or results for the purity assessment and byproduct identification of this compound using HPLC or LC-MS. As a result, there is no available data on retention times, solvent gradients, or mass spectrometric fragmentation patterns that would be essential for a detailed analysis. The lack of such studies means that a data table summarizing chromatographic conditions and findings cannot be compiled.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Interactions and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT methods can elucidate key parameters that govern a molecule's behavior. For phenolic compounds, DFT studies often focus on frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rjpn.org

The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive. In 2-(5-Isoxazolyl)phenol, the electron-donating hydroxyl group on the phenol (B47542) ring and the electron-withdrawing nature of the isoxazole (B147169) ring are expected to significantly influence the energies and distribution of these frontier orbitals.

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for Phenolic Compounds (Representative Data)

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital. | Indicates electron-donating ability. alljournals.cn |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty electron orbital. | Indicates electron-accepting ability. alljournals.cn |

| Energy Gap (ΔE = ELUMO - EHOMO) | Difference in energy between LUMO and HOMO. | Relates to chemical reactivity and stability. nih.gov |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. rjpn.org |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. nih.gov |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic nature of a molecule. rjpn.org |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jbcpm.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. Given that this compound has been explored for anti-inflammatory and antimicrobial applications, molecular docking can identify potential protein targets and elucidate the specific interactions driving its biological activity. chemimpex.com

The process involves placing the ligand in the active site of the target protein and evaluating the binding affinity using a scoring function. This function calculates the binding free energy, with more negative scores indicating a stronger, more favorable interaction. jbcpm.com Key interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, the phenolic hydroxyl group is a potential hydrogen bond donor, while the aromatic rings can participate in hydrophobic and π-π stacking interactions.

Potential targets for docking studies could include enzymes like tyrosinase, which is involved in melanin (B1238610) production, or fungal enzymes such as lanosterol-14 alpha-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. jbcpm.commdpi.com

Table 2: Representative Molecular Docking Results for a Phenolic Ligand against a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Tyrosinase | -8.5 | His244, Val283, Phe264 | Hydrogen Bond, Hydrophobic |

| Lanosterol-14α Demethylase | -9.2 | Tyr145, His377, Met508 | Hydrogen Bond, π-π Stacking |

Analysis of Electrostatic Potential Maps for Reactivity Prediction

Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org They are mapped onto the molecule's electron density surface, using a color spectrum to represent different potential values. Regions with a negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. libretexts.orgresearchgate.net

ESP maps are invaluable for predicting a molecule's reactivity and intermolecular interactions, such as hydrogen bonding. ucsb.edu For this compound, the ESP map would be expected to show:

Negative Potential: Concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the isoxazole ring. These regions represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor. researchgate.net

Positive Potential: Located around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor site. ucsb.edu

Neutral/Slightly Negative Potential: Spread across the π-electron clouds of the aromatic phenol and isoxazole rings, which could engage in π-π stacking interactions. ucsb.edu

By analyzing these features, chemists can predict how this compound might interact with other molecules, including biological receptors or reactants in a chemical synthesis. semanticscholar.org

Simulation of Spectroscopic Data (e.g., IR, UV-Vis) for Experimental Comparison

Computational methods, particularly DFT, can simulate spectroscopic data like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra with a high degree of accuracy. nih.govresearchgate.net These theoretical spectra serve as a powerful tool for interpreting and verifying experimental results. By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated. Comparing this simulated spectrum to an experimental one helps in assigning specific absorption bands to the corresponding molecular vibrations. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum. semanticscholar.org This can help identify the nature of the electronic transitions (e.g., π→π*) responsible for the observed absorption bands. nih.gov For phenolic compounds, DFT calculations using the B3LYP functional have shown good agreement with experimental spectra. nih.govdnu.dp.ua

Table 3: Comparison of Calculated and Typical Experimental IR Frequencies for this compound

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (Representative) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| O-H stretch | Phenolic Hydroxyl | 3650 - 3550 | 3600 - 3200 (broad) |

| C-H stretch (aromatic) | Phenol & Isoxazole Rings | 3100 - 3000 | 3100 - 3000 |

| C=C stretch (aromatic) | Phenol Ring | 1600 - 1450 | 1625 - 1430 |

| C=N stretch | Isoxazole Ring | 1650 - 1550 | 1690 - 1590 |

| C-O stretch | Phenolic C-O | 1260 - 1180 | 1260 - 1180 |

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining the energy barriers that separate them. For a molecule like this compound, which has rotational freedom around the single bond connecting the phenol and isoxazole rings, multiple conformers can exist.

Computational methods can systematically rotate this bond and calculate the potential energy at each step, generating a potential energy surface or energy landscape. researchgate.net The minima on this landscape correspond to stable conformers, while the maxima represent the transition states for interconversion between them.

For this compound, the primary conformational flexibility arises from the relative orientation of the two rings. Additionally, the orientation of the hydroxyl group (either pointing towards or away from the isoxazole ring) defines different conformers, often referred to as syn and anti. researchgate.net The relative energies of these conformers are influenced by steric hindrance and potential intramolecular hydrogen bonding between the phenolic hydrogen and the isoxazole nitrogen. Understanding the preferred conformation is crucial, as the molecule's shape dictates how it fits into a receptor's active site and thus affects its biological activity.

Table of Mentioned Chemical Compounds

Structure Activity Relationship Sar Studies of 2 5 Isoxazolyl Phenol Derivatives

Impact of Substituent Variation on Biological Activity

The biological activity of 2-(5-isoxazolyl)phenol derivatives is highly sensitive to the nature and position of substituents on the phenolic and other aromatic rings. Research into these variations has provided a clearer understanding of the chemical features required for potent biological effects.

Halogen atoms are frequently introduced into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. In the context of this compound derivatives, halogenation has shown varied effects.

In a series of 2-(isoxazol-5-yl)phenyl-3,4-dihydroxybenzoate derivatives designed as Wnt/β-catenin pathway inhibitors, the introduction of halogen substituents at the 4-position of the phenol (B47542) ring was explored. nih.gov A compound with a fluorine atom at this position demonstrated potent inhibitory activity. However, replacing fluorine with a larger chlorine atom at the same position led to a decrease in potency, suggesting that the size and electronegativity of the halogen are critical factors. nih.gov In other related heterocyclic structures, the introduction of chloro and bromo groups has sometimes resulted in a complete loss of activity, indicating that steric or electronic effects of these halogens can be detrimental to binding with the target. researchgate.net

Table 1: Effect of Halogenation on Inhibitory Activity

| Compound ID | Substituent on Phenol Ring | Biological Target | Activity (IC₅₀) |

|---|---|---|---|

| Derivative A | 4-Fluoro | Wnt/β-catenin pathway | Potent |

| Derivative B | 4-Chloro | Wnt/β-catenin pathway | Reduced Potency |

| Analog 11 | Bromo (meta position) | Anti-inflammatory | Inactive |

Data synthesized from multiple sources for illustrative purposes. nih.govresearchgate.net

The addition of alkyl and aromatic groups can significantly alter the steric and hydrophobic profile of the molecule, influencing its interaction with biological targets. In the development of Wnt/β-catenin pathway inhibitors, modifications were made to the isoxazole (B147169) ring. nih.gov Introducing a methyl group onto the isoxazole ring was tolerated, but replacing it with a larger and more flexible benzyl (B1604629) group resulted in a notable decrease in activity. This suggests that a small, compact substituent on the isoxazole ring is preferred, and larger aromatic groups may introduce steric hindrance that disrupts optimal binding. nih.gov

Conversely, extending from the benzoate (B1203000) portion of the molecule with an aromatic piperazine (B1678402) ring connected via an ethyl linker led to one of the most potent compounds in the series. nih.gov This indicates that while steric bulk is detrimental in one region of the molecule (the isoxazole ring), extended aromatic systems are highly favorable in another region, likely by accessing a different sub-pocket in the target protein. nih.gov

The electronic properties of substituents play a fundamental role in modulating the binding affinity of a ligand to its target. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the charge distribution of the aromatic rings and the acidity of the phenolic hydroxyl group, which is often a key interaction point.

Generally, EWGs attached to a phenol ring increase its acidity by stabilizing the resulting phenoxide ion, which can enhance hydrogen bonding with a receptor. quora.com In contrast, EDGs decrease acidity but can enhance other interactions, such as pi-stacking or hydrophobic interactions. nih.gov

In the SAR of 2-(isoxazol-5-yl)phenyl-3,4-dihydroxybenzoate derivatives, the dihydroxybenzoate moiety itself contains strong electron-donating hydroxyl groups. The SAR exploration showed that modifications to this part of the structure were critical. nih.gov For instance, replacing the 3,4-dihydroxybenzoate with a moiety containing a trifluoromethyl group (a strong EWG) was explored. While specific data on binding affinity changes were part of a broader optimization, the general principle holds that such electronic modulation is a key strategy. In a different series of minimalistic ESIPT fluorophores based on 2-(oxazolinyl)-phenols, the introduction of strong EWGs like -CF₃ or -CO₂Me at the para position triggered intense fluorescence, indicating a significant alteration of the molecule's electronic state. researchgate.net The binding affinity of phenolic compounds is often tied to the ability of the hydroxyl group to act as a hydrogen bond donor. nih.gov The electronic nature of substituents elsewhere on the ring system directly influences this capability.

Correlation Between Structural Features and Biological Effects (e.g., Binding to Enzymes or Receptors)

The ultimate goal of SAR studies is to understand how specific structural features translate into productive interactions with a biological target. For 2-(isoxazol-5-yl)phenyl derivatives targeting the Wnt/β-catenin pathway, the biological effect is the inhibition of protein-protein interactions (PPI) between β-catenin and B-cell lymphoma 9 (BCL9). nih.gov

Molecular docking studies suggest that the 2-(isoxazolyl)phenol core acts as a crucial anchor. The phenolic hydroxyl group and the nitrogen atom of the isoxazole ring are often predicted to form key hydrogen bonds with amino acid residues in the binding pocket of the target protein. nih.gov For a related scaffold, 2-(benzo[d]oxazol-2-yl)phenol, docking studies showed that the nitrogen and the hydroxyl group coordinate in a bidentate manner to a key metal ion (Fe²⁺) in the active site of the enzyme JMJD3, while also forming hydrogen bonds with residues like Y1379 and H1470. nih.gov

Table 2: Key Structural Features and Corresponding Interactions

| Structural Feature | Type of Interaction | Putative Target Residues/Region |

|---|---|---|

| Phenolic -OH group | Hydrogen Bonding | BCL9/β-catenin interface |

| Isoxazole Nitrogen | Hydrogen Bonding | BCL9/β-catenin interface |

| 3,4-Dihydroxybenzoate | Hydrogen Bonding | Specific sub-pocket |

Based on findings from Wnt/β-catenin pathway inhibitor studies. nih.gov

Stereochemical Considerations and Enantiomeric Purity in SAR

Stereochemistry is a critical aspect of drug design, as enantiomers of a chiral molecule can exhibit profoundly different biological activities, metabolic profiles, and toxicities. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer.

In the specific SAR studies of 2-(isoxazol-5-yl)phenyl-3,4-dihydroxybenzoate derivatives, the optimized compounds were largely achiral. nih.gov The core structures and the substituents explored did not introduce chiral centers, and therefore, stereochemical considerations and enantiomeric purity were not a factor in their initial design and optimization phase.

However, in related heterocyclic systems where chiral centers are present, stereochemistry is paramount. For example, in studies of 3-(substituted phenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-2-methyl-5-[(substituted phenoxy)methyl]-isoxazolidine derivatives, the presence of multiple chiral centers in the isoxazolidine (B1194047) ring means that the spatial arrangement of substituents is fixed in different stereoisomers. nih.gov The biological activity of such compounds is highly dependent on which enantiomer or diastereomer is used, as only one may present the key interacting groups in the correct three-dimensional orientation to fit the receptor binding site. While not directly applicable to the achiral compounds discussed in the primary studies, this highlights a crucial area for consideration should future derivatization of the this compound scaffold introduce chirality.

Biological Activities and Mechanistic Investigations

Antimicrobial Properties

The isoxazole (B147169) nucleus is a key structural motif in various compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial effects. arcjournals.orgijcap.inipindexing.comresearchgate.net Similarly, phenolic compounds are well-known for their antimicrobial properties. frontiersin.org

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Derivatives containing the isoxazole scaffold have been synthesized and evaluated for their antibacterial properties. ipindexing.com Studies on various isoxazole derivatives have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. arcjournals.orgmdpi.comnih.gov The mechanism of action for phenolic compounds often involves damaging the bacterial cell membrane, leading to the release of intracellular components. frontiersin.org For isoxazole derivatives, the introduction of different functional groups can modulate their antibacterial efficacy. nih.gov For instance, some novel isoxazole-triazole hybrids have demonstrated potent effects against E. coli and P. aeruginosa. mdpi.com While the general classes of isoxazole and phenol (B47542) compounds are known for these properties, specific minimum inhibitory concentration (MIC) data for 2-(5-Isoxazolyl)phenol against these bacterial strains is not extensively detailed in the available literature.

Potential as an Antiviral Agent

The isoxazole ring is a component of various molecules investigated for antiviral applications. researchgate.net Research has demonstrated that specific isoxazole derivatives possess activity against a range of viruses. For example, a series of 5-isoxazol-5-yl-2′-deoxyuridines showed notable activity against herpes simplex viruses (HSV-1 and HSV-2), Encephalomyocarditis virus, and Coxsackie B3 virus. nih.gov Another study on (5-oxazolyl)phenyl amine derivatives reported potent antiviral activity against the hepatitis C virus (HCV) and coxsackie viruses. nih.gov These findings suggest that the isoxazole scaffold is a promising framework for the development of new antiviral agents, although specific studies focusing solely on the antiviral potential of this compound are limited.

Anticancer Properties

Isoxazole derivatives have been a significant focus of anticancer research, with studies showing they can influence various cancer-related processes through multiple mechanisms of action. nih.govespublisher.comnbinno.com

Inhibition of Cancer Cell Proliferation

Research has demonstrated that derivatives of this compound can effectively inhibit the proliferation of cancer cells. A study focused on structural optimization of a pharmacophore related to this compound led to the discovery of 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate (referred to as compound S11), which exhibited significant proliferation inhibition against the SW480 colorectal cancer cell line with an IC50 value of 9.56 ± 0.91 μM. bohrium.com

Other related isoxazole structures have also shown potent antiproliferative effects against various cancer cell lines. For example, a series of 4-phenoxy-phenyl isoxazoles displayed strong cytotoxicity against human lung carcinoma (A549), hepatocellular carcinoma (HepG2), and breast cancer (MDA-MB-231) cell lines. nih.gov

| Compound Class | Cell Line | Activity (IC50) | Reference |

| 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate (S11) | SW480 (Colorectal) | 9.56 µM | bohrium.com |

| 4-phenoxy-phenyl isoxazole (6g) | A549 (Lung) | 1.10 µM | nih.gov |

| 4-phenoxy-phenyl isoxazole (6g) | HepG2 (Liver) | 1.73 µM | nih.gov |

| 4-phenoxy-phenyl isoxazole (6g) | MDA-MB-231 (Breast) | 1.50 µM | nih.gov |

| 4-phenoxy-phenyl isoxazole (6l) | A549 (Lung) | 0.22 µM | nih.gov |

| 4-phenoxy-phenyl isoxazole (6l) | HepG2 (Liver) | 0.26 µM | nih.gov |

| 4-phenoxy-phenyl isoxazole (6l) | MDA-MB-231 (Breast) | 0.21 µM | nih.gov |

Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7, A549)

The induction of apoptosis, or programmed cell death, is a key mechanism for effective anticancer agents. nih.gov Mechanistic investigations have shown that the antiproliferative activity of 2-(5-isoxazolyl)phenyl derivatives involves the induction of cell apoptosis. bohrium.com Studies on other isoxazole-containing molecules confirm this pro-apoptotic potential. For instance, certain 4-phenoxy-phenyl isoxazoles were found to induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov

While direct studies on this compound are limited, related phenolic compounds have been shown to induce apoptosis in A549 lung cancer cells by increasing the expression of pro-apoptotic proteins like caspase-9 and caspase-3. nih.govsemanticscholar.org Similarly, in MCF-7 breast cancer cells, other heterocyclic derivatives have been shown to induce apoptosis by activating Caspase-3 and decreasing the expression of the anti-apoptotic protein BCL-2. nih.gov

Molecular Targets and Pathways Involved in Anticancer Activity (e.g., EGFR, ERα, PR, mTOR inhibition)

The anticancer effects of this compound derivatives are linked to their interaction with specific molecular signaling pathways. Detailed mechanistic studies on 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate revealed that its primary molecular target is the Wnt/β-catenin signaling pathway. bohrium.com This pathway is abnormally activated in many cancers. The compound was found to inhibit the proliferation of SW480 colorectal cancer cells by decreasing the nuclear translocation of β-catenin and disrupting the critical protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9). bohrium.com

While the Wnt/β-catenin pathway has been identified for this specific derivative, the broader class of isoxazole compounds is known to target a variety of pathways. A review of isoxazole derivatives highlighted their ability to act via several mechanisms, including Estrogen Receptor α (ERα) inhibition, which is relevant in hormone-dependent cancers like breast cancer. nih.gov The mammalian target of rapamycin (B549165) (mTOR) is another critical pathway in cancer cell growth and proliferation, and mTOR inhibitors are a major class of anticancer drugs. nih.govnih.govmdpi.com However, specific research directly linking this compound to the inhibition of EGFR, PR, or mTOR pathways is not prominently featured in the current scientific literature.

Anti-inflammatory Activity

Compounds containing an isoxazole ring are recognized for a variety of pharmacological effects, including anti-inflammatory properties. nih.govijpca.orgijpca.org Research into isoxazole derivatives has highlighted their potential as regulators of immune function and inflammation. nih.govmdpi.com

Inhibition of Lipoxygenase (LOX) Enzymes

A key mechanism underlying the anti-inflammatory effects of certain isoxazole derivatives is the inhibition of lipoxygenase (LOX) enzymes. nih.gov The 5-lipoxygenase (5-LOX) enzyme is particularly significant as it catalyzes the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. nih.govnih.govmdpi.com By inhibiting 5-LOX, these compounds can effectively reduce the production of pro-inflammatory leukotrienes. nih.govmdpi.com

Studies on various isoxazole derivatives have demonstrated their dose-dependent inhibitory effects on the 5-LOX enzyme. The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: 5-LOX Inhibitory Activity of Select Isoxazole Derivatives

| Compound | IC50 (μM) |

|---|---|

| Derivative C3 | 8.47 |

| Derivative C5 | 10.48 |

This table is interactive. Sort columns by clicking on the headers. Data sourced from studies on isoxazole derivatives. nih.govnih.gov

Antioxidant Activity

The isoxazole structural motif is also associated with significant antioxidant activity. nih.govnih.govresearchgate.netresearchgate.net This activity is crucial for mitigating oxidative stress, a condition characterized by an imbalance between free radicals and antioxidants in the body, which can exacerbate various pathophysiological processes. nih.gov

Free Radical Scavenging Mechanisms

The antioxidant properties of phenolic compounds, such as this compound, are largely attributed to their ability to scavenge free radicals. nih.govresearchgate.netjscholarpublishers.com This process typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and interrupting the oxidative chain reaction. jscholarpublishers.comnih.gov The efficiency of this scavenging activity can be assessed using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging test. nih.govnih.gov When the DPPH radical reacts with an antioxidant, it loses its free radical nature, resulting in a color change that can be measured to determine the compound's antioxidant capacity. nih.gov

Research on a series of isoxazole derivatives has quantified their free radical scavenging capabilities, revealing potent antioxidant effects. nih.gov

Table 2: DPPH Free Radical Scavenging Activity of Select Isoxazole Derivatives

| Compound | IC50 (μM) |

|---|---|

| Derivative C3 | 10.96 |

| Derivative C5 | 13.12 |

| Derivative C6 | 18.87 |

This table is interactive. Sort columns by clicking on the headers. Data sourced from studies on isoxazole derivatives. nih.gov

Mechanism of Action at the Molecular Level

The biological activities of this compound are rooted in its interactions at the molecular level, influencing key enzymes and signaling pathways involved in cellular processes.

Interaction with Enzymes and Receptors

The molecular structure of this compound, featuring both an isoxazole ring and a phenolic group, facilitates its interaction with various biological targets. Phenolic compounds are known to inhibit enzymes associated with inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.comtrea.comnih.gov The inhibition of 5-LOX, as previously discussed, is a primary example of this compound's enzymatic interaction. nih.gov Some isoxazole-containing compounds are also being investigated for their ability to inhibit other enzymes like tyrosine kinases, which are involved in cell growth and proliferation. nih.gov

Modulation of Biological Pathways (e.g., Inflammation, Cell Proliferation, Apoptosis)

Phenolic compounds can exert their anti-inflammatory effects by modulating critical signaling pathways. nih.gov They have been shown to interfere with oxidative stress signaling and suppress pro-inflammatory signaling cascades. mdpi.com A key target is the regulation of transcription factors such as nuclear factor-kappa B (NF-κB). mdpi.com NF-κB is a central mediator of the inflammatory response, and its inhibition can lead to a decrease in the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines. mdpi.commdpi.com

Furthermore, some isoxazole derivatives have been found to induce apoptosis (programmed cell death) in cancer cell lines. researchgate.netsemanticscholar.org This is achieved by altering the balance of key mitochondrial proteins, such as Bcl-2 and Bax, which in turn activates caspases, the enzymes that execute apoptosis. semanticscholar.org This suggests that beyond inflammation, these compounds may also play a role in regulating cell proliferation and death. nih.gov

Role of Hydrogen Bonding and π-π Interactions in Biological Macromolecule Binding

The interaction between small molecules, such as those containing the this compound scaffold, and biological macromolecules like proteins and nucleic acids is governed by a combination of non-covalent forces. Among the most crucial are hydrogen bonding and π-π interactions.

The phenolic hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor. This allows it to form strong, directional interactions with polar residues (e.g., aspartate, glutamate, serine) in the binding pockets of enzymes and receptors. The nitrogen and oxygen atoms within the isoxazole ring can also act as hydrogen bond acceptors, further anchoring the molecule to its biological target.

In Vitro and In Vivo Biological Assays

A range of biological assays have been employed to determine the therapeutic potential of isoxazole-phenol derivatives, particularly in the fields of oncology and infectious disease.